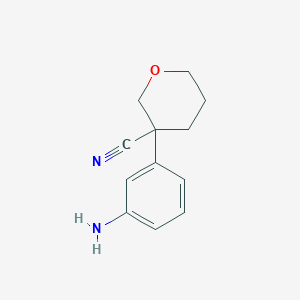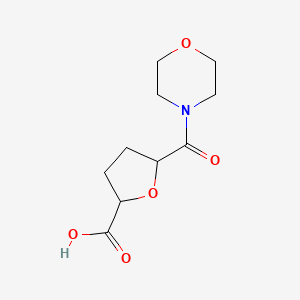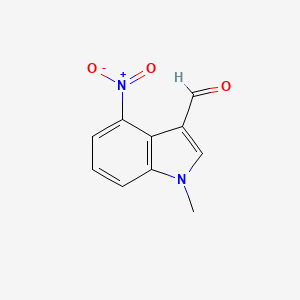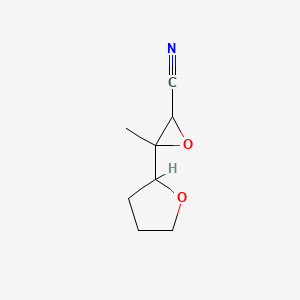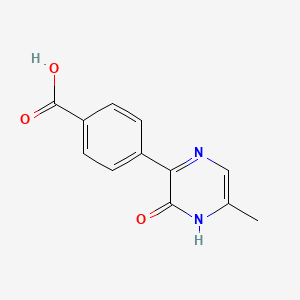
4-(5-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)benzoic acid is an organic compound with the molecular formula C12H10N2O3 and a molecular weight of 230.22 g/mol . This compound is known for its unique structure, which includes a pyrazinone ring fused to a benzoic acid moiety. It has been studied for its potential pharmacological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)benzoic acid typically involves the reaction of 5-methyl-3-oxo-3,4-dihydropyrazine with a benzoic acid derivative under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
4-(5-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the pyrazinone ring or the benzoic acid group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the pyrazinone moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring or the pyrazinone moiety .
Scientific Research Applications
4-(5-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)benzoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(5-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its hypoglycemic activity is believed to be mediated through the inhibition of enzymes involved in glucose metabolism . The compound may also interact with other biological targets, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-(5-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)benzoic acid include:
- 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid
- 1-(4-Carboxyphenyl)-3-methyl-2-pyrazolin-5-one
- 1-(4-Carboxyphenyl)-3-methyl-2-pyrazolinone
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which combines a pyrazinone ring with a benzoic acid moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H10N2O3 |
|---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
4-(6-methyl-2-oxo-1H-pyrazin-3-yl)benzoic acid |
InChI |
InChI=1S/C12H10N2O3/c1-7-6-13-10(11(15)14-7)8-2-4-9(5-3-8)12(16)17/h2-6H,1H3,(H,14,15)(H,16,17) |
InChI Key |
GYJAVVCBFWYKGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=O)N1)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



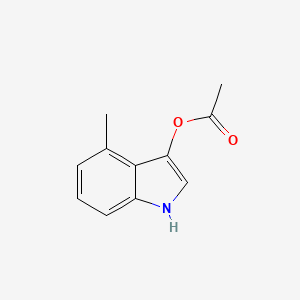
![2-[4-(Cyclopentylamino)phenyl]acetonitrile](/img/structure/B13217693.png)



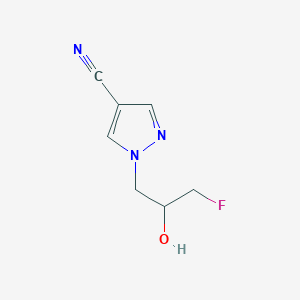
![1H-pyrazolo[4,3-d]pyrimidin-5-amine](/img/structure/B13217724.png)

